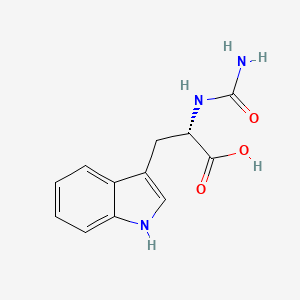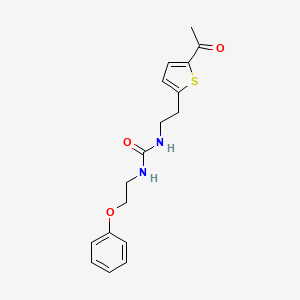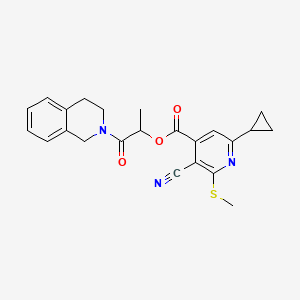
(2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid, also known as CPI-613, is a novel anticancer drug that targets the mitochondrial tricarboxylic acid (TCA) cycle. It is a small molecule inhibitor that has shown promising results in preclinical and clinical trials for the treatment of various types of cancer.
Scientific Research Applications
Luminescence and Biological Studies
Luminescent complexes of metals with ligands derived from related structures have been explored for their potential applications. For instance, studies involving complexes of Co(II), Ni(II), Cu(II), Zn(II), and Bi(III) with 3-(thiazol-2-yl carbamoyl) propanoic acid, a compound with structural similarity, have highlighted their antibacterial, antifungal, and luminescent properties. Although most complexes showed non-significant biological activities, the Bi(III) complex exhibited appreciable luminescence, suggesting potential applications in biolabeling and sensors (Kanwal et al., 2020).
Aggregation-Induced Emission
The development of luminogenic materials with aggregation-induced emission (AIE) characteristics is another significant application. Compounds structurally related to (2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid have been synthesized, demonstrating superior AIEE properties. These findings are crucial for applications in optics, electronics, environmental, and biological sciences, where the specific molecular structure and aggregate packing play a vital role in the observed properties (Wen-bin Jia et al., 2013).
Dye-Sensitized Solar Cells
The exploration of organic dyes for dye-sensitized solar cells (DSSCs) includes the synthesis of compounds with the indolo[3,2-b]quinoxalin core, reflecting a structural relation to the compound . These studies aim to enhance the electrical and optical properties of DSSCs, demonstrating the potential of such compounds in renewable energy technologies (Weiyi Zhang et al., 2018).
Extraction and Recovery Processes
The recovery and extraction processes in chemical industries benefit from studies on carboxylic acids similar to this compound. Research focusing on the extraction of propionic acid, for example, sheds light on the effectiveness of various extractants and diluents, which is valuable for the design of extraction processes in the pharmaceutical and food industries (A. Keshav et al., 2009).
Biological Activities of Schiff Bases
Schiff bases derived from tryptophan and structurally related compounds exhibit significant antimicrobial activity. This underscores the importance of such derivatives in developing new antimicrobial agents, with implications for pharmaceutical applications (S. Radhakrishnan et al., 2020).
properties
IUPAC Name |
(2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c13-12(18)15-10(11(16)17)5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,10,14H,5H2,(H,16,17)(H3,13,15,18)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLXJVDJMARXSP-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2860220.png)
![N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2860221.png)



![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2860226.png)
![2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2860227.png)

![N-benzyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2860234.png)

![N-(3,4-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)acetamide](/img/structure/B2860239.png)


![4-(Benzo[cd]indol-2-ylamino)phenol](/img/structure/B2860243.png)